molecular formula C6H8F3N5O B1597595 N-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine CAS No. 101988-70-9

N-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine

Cat. No. B1597595
M. Wt: 223.16 g/mol
InChI Key: JNLDCQPAUYHHTN-UHFFFAOYSA-N
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Description

N-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine, commonly known as Metribuzin, is a herbicide widely used in agriculture for weed control. It belongs to the triazine family of herbicides and is effective against a broad spectrum of weeds. Metribuzin has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Scientific Research Applications

Luminescence Studies

Triazine derivatives, such as sym-triazines including atrazine and ametryn, have been studied for their low-lying excited states through computational and luminescence methods. These studies provide insights into the geometrical structures, energetics, and transition properties of triazine derivatives, contributing to the understanding of their absorption and emission features (Oliva et al., 2005).

Water Treatment Technologies

Novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers for improved water flux and dye treatment capabilities. These membranes demonstrate enhanced surface hydrophilicity and dye rejection, indicating the potential of triazine derivatives in water purification technologies (Liu et al., 2012).

Sensor Development

Research on Schiff bases derived from triazine diamines has led to the development of selective electrodes for Sm3+ ions, demonstrating the application of triazine derivatives in the creation of sensitive and selective sensors for environmental and analytical purposes (Upadhyay et al., 2012).

Materials Science

Polyimides synthesized from triazine-based diamines exhibit exceptional solubility, electrochemical behavior, and thermal stability, making them suitable for applications in polymer semiconductors and advanced materials science (Li et al., 2017).

properties

IUPAC Name

2-N-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N5O/c1-11-4-12-3(10)13-5(14-4)15-2-6(7,8)9/h2H2,1H3,(H3,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLDCQPAUYHHTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=N1)N)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362395
Record name STK076603
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine

CAS RN

101988-70-9
Record name STK076603
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Amino-4-chloro-6-methylamino-1,3,5-triazine (0.2 mole) was slurried in 80 ml of 2,2,2-trifluoroethanol at room temperature. Potassium hydroxide pellets (0.2 mole) were added portionwise and the mixture was stirred at room temperature overnight. The following day the reaction was heated at gentle reflux for 2 hours during which time the solids gradually dissolved. The solution was cooled and the solvent was removed under vacuum. The residue was washed with water and filtered to give 20.9 g shining off-white crystals of the product named above with the following characteristics: m.p. 204°-205° C. NMR (DMSO-d6): δ2.75, d, (NHCH3); 4.8, q, (OCH2CF3); 6.5-7.3, m, (NH2 +NHCH3).
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0.2 mol
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80 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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